molecular formula C24H27N3O4 B2392689 1-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921554-72-5

1-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No.: B2392689
CAS No.: 921554-72-5
M. Wt: 421.497
InChI Key: YGDGAZHJCXZMDM-UHFFFAOYSA-N
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Description

1-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a quinoline core, a piperidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the carboxamide group is typically formed via an amide coupling reaction using reagents such as carbodiimides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

1-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core typically yields quinoline N-oxides, while reduction of a nitro group yields the corresponding amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core is known to interact with various biological targets, and the piperidine ring may enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is unique due to the combination of its structural features, which may confer specific biological activities and chemical reactivity not found in other compounds .

Properties

IUPAC Name

1-[8-[(3,5-dimethoxyphenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-29-19-12-16(13-20(14-19)30-2)15-31-21-5-3-4-17-6-7-22(26-23(17)21)27-10-8-18(9-11-27)24(25)28/h3-7,12-14,18H,8-11,15H2,1-2H3,(H2,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDGAZHJCXZMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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